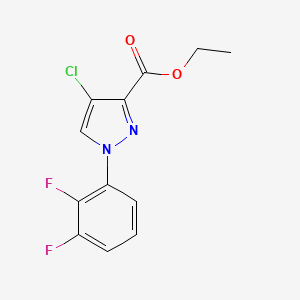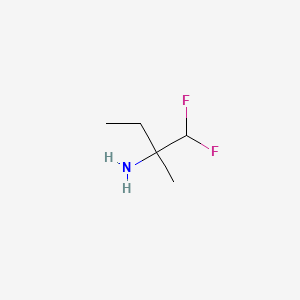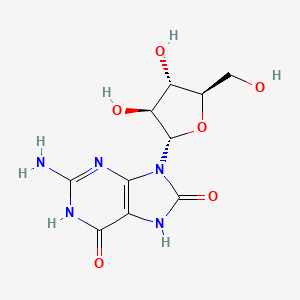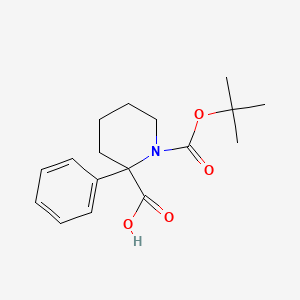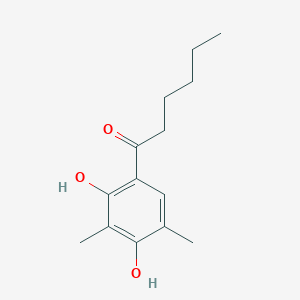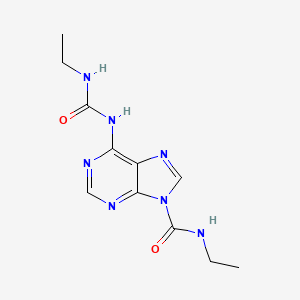
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .
Scientific Research Applications
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide include other purine derivatives and urea-containing compounds. Examples include:
- N-ethyl-6-(3-ethylureido)-4-(phenylamino)nicotinamide
- Ethyl 6-(3-ethylureido)-4-(phenylamino)nicotinate
Uniqueness
This compound is unique due to its specific structure, which combines a purine base with ethylureido and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
CAS No. |
89814-74-4 |
|---|---|
Molecular Formula |
C11H15N7O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-ethyl-6-(ethylcarbamoylamino)purine-9-carboxamide |
InChI |
InChI=1S/C11H15N7O2/c1-3-12-10(19)17-8-7-9(15-5-14-8)18(6-16-7)11(20)13-4-2/h5-6H,3-4H2,1-2H3,(H,13,20)(H2,12,14,15,17,19) |
InChI Key |
HTFWKMXETAPSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
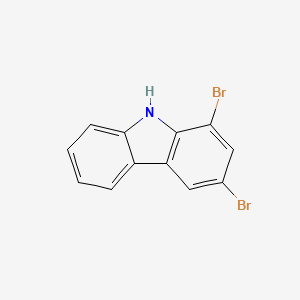
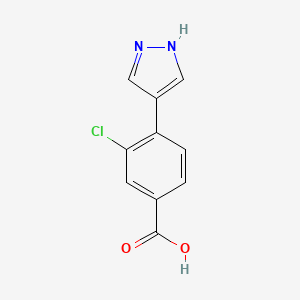
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
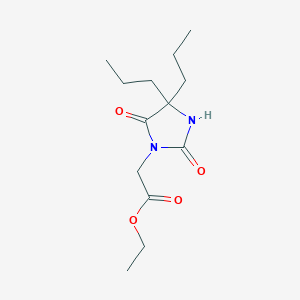
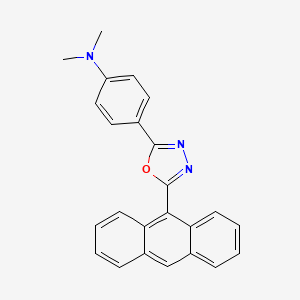
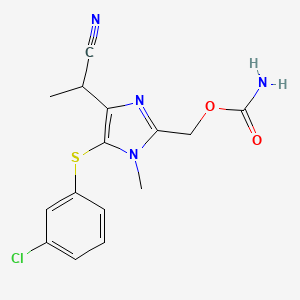
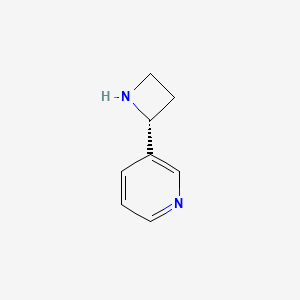
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
